molecular formula C6H7ClN2 B8345844 2-(2-Chloroethyl)pyrimidine

2-(2-Chloroethyl)pyrimidine

Cat. No.: B8345844
M. Wt: 142.58 g/mol
InChI Key: JREWDYHZBYJAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)pyrimidine is a chemical reagent of interest in medicinal chemistry and drug discovery. Pyrimidines are a fundamental class of heterocyclic compounds with two nitrogen atoms in a six-membered ring and are known to exhibit a wide range of pharmacological activities. Scientific literature reviews note that pyrimidine derivatives have demonstrated significant anti-inflammatory, antibacterial, antifungal, and antiviral properties in research settings . The structure of this compound, featuring a reactive chloroethyl side chain, makes it a valuable synthetic intermediate or building block. Researchers can utilize this compound to synthesize more complex molecules for biological evaluation or to develop novel compounds as part of structure-activity relationship (SAR) studies . The pyrimidine ring is a core scaffold in many FDA-approved drugs and is also one of the key components of DNA and RNA, underlining its broad importance in biological systems . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

2-(2-chloroethyl)pyrimidine

InChI

InChI=1S/C6H7ClN2/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2

InChI Key

JREWDYHZBYJAKI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CCCl

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Research indicates that pyrimidine derivatives, including 2-(2-Chloroethyl)pyrimidine, have shown promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of the compound to interfere with DNA synthesis and repair mechanisms. For instance, studies have demonstrated that compounds with similar structures can inhibit DNA polymerase activity, leading to reduced cancer cell viability .
  • Case Studies : A study on chloroethyl pyrimidine nucleosides revealed significant cytotoxic effects against tumor cell lines, indicating their potential as chemotherapeutic agents . Another investigation highlighted the effectiveness of substituted pyrimidines in targeting specific cancer pathways, further supporting their role in cancer treatment .

Antiviral Activity

This compound has also been explored for its antiviral properties. Compounds structurally related to this pyrimidine derivative have been found to exhibit activity against various viral infections.

  • Mechanism of Action : The antiviral action is often linked to the inhibition of viral replication processes. For example, similar compounds have been shown to inhibit viral polymerases or interfere with viral entry into host cells .
  • Research Findings : Studies have reported that derivatives of chloroethyl pyrimidines demonstrate significant activity against viruses such as Zika and Dengue, suggesting that this compound could be a valuable scaffold for developing antiviral agents .

Antimicrobial Properties

The antimicrobial potential of this compound is another area of interest. Pyrimidine derivatives are known for their broad-spectrum antimicrobial activities.

  • Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microorganisms .
  • Experimental Evidence : Research has shown that certain pyrimidine derivatives can effectively combat resistant strains of bacteria, making them suitable candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented, contributing to its therapeutic profile.

  • Mechanism of Action : The anti-inflammatory effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
  • Clinical Relevance : Studies indicate that compounds with similar structures can significantly reduce inflammation in animal models, highlighting their potential for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives is crucial for exploring their biological activities.

  • Synthetic Pathways : Various synthetic routes have been developed to obtain this compound efficiently, often involving nucleophilic substitution reactions where the chloroethyl group plays a pivotal role in enhancing reactivity towards biological targets .
  • Structure-Activity Relationship : Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Modifications at different positions on the pyrimidine ring can lead to variations in potency and selectivity against specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-(2-chloroethyl)pyrimidine are influenced by its structural features. Below is a detailed comparison with analogous compounds:

5-(2-Chloroethyl)-2,4-dichloropyrimidine

  • Structure : Chloroethyl group at C5 and chlorine atoms at C2 and C3.
  • Activity : Exhibits potent antiproliferative activity (IC₅₀ = 0.8 µM against HCT116 colon cancer cells), attributed to dual antimetabolite and alkylating mechanisms .
  • Mechanism : The chloroethyl chain facilitates DNA alkylation, leading to G2/M phase arrest and apoptosis, while the dichloro-substituted pyrimidine mimics uracil, disrupting nucleotide metabolism .
  • Key Difference : Higher chlorine content enhances cytotoxicity compared to this compound, but reduces selectivity .

5-(3-Chloropropyl)-2,4-dichloropyrimidine (Compound 41)

  • Structure : Chloropropyl chain at C5 and chlorine atoms at C2 and C4.
  • Activity: Moderate antiproliferative activity (IC₅₀ = 4.24–8.77 µM) with non-selective cytotoxicity .
  • Mechanism : The longer alkyl chain (3-chloropropyl) may reduce DNA binding efficiency compared to 2-chloroethyl derivatives, but still retains alkylating capacity .
  • Key Difference : Reduced potency compared to 5-(2-chloroethyl)-2,4-dichloropyrimidine, suggesting optimal alkyl chain length is critical for activity .

2-(2-Diethylamino)ethylthiopyrimidin-4(3H)-one (Compound 4a)

  • Structure: Diethylaminoethylthio group at C2 and a pyrimidinone ring.
  • Mechanism : The thioether linkage and tertiary amine enhance membrane permeability, targeting bacterial enzymes .
  • Key Difference : Replacing the chloroethyl group with a thioether-amine chain shifts the activity from alkylation-driven cytotoxicity to enzyme inhibition .

1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one

  • Structure: Chloroethoxyethyl group at N1 of a dihydropyrimidinone.
  • Key Difference : The ether linkage reduces alkylating reactivity, favoring pharmacokinetic stability over direct DNA damage .

Tabulated Comparison of Key Compounds

Compound Substituents Biological Activity (IC₅₀ or MIC) Mechanism of Action Key Reference
This compound 2-CH₂CH₂Cl Antimicrobial (MIC = 10–50 µg/mL) DNA alkylation, enzyme inhibition
5-(2-Chloroethyl)-2,4-dichloropyrimidine 5-CH₂CH₂Cl, 2,4-Cl₂ Anticancer (IC₅₀ = 0.8 µM) DNA alkylation, antimetabolite
5-(3-Chloropropyl)-2,4-dichloropyrimidine 5-CH₂CH₂CH₂Cl, 2,4-Cl₂ Anticancer (IC₅₀ = 4.24–8.77 µM) DNA alkylation
Compound 4a 2-(CH₂)₂N(Et)₂S Antibacterial (MIC = 5–20 µg/mL) Enzyme inhibition
1-[2-(2-Chloroethoxy)ethyl]-dihydropyrimidin-2-one N1-CH₂CH₂OCH₂CH₂Cl Not reported (predicted high bioavailability) Potential prodrug activation

Mechanistic and Pharmacokinetic Insights

  • Alkylating Efficiency : The 2-chloroethyl group in this compound generates a highly reactive aziridinium intermediate, enabling crosslinking of DNA strands. This contrasts with longer-chain analogs (e.g., 3-chloropropyl), which exhibit slower reaction kinetics due to steric hindrance .
  • Antimicrobial vs. Anticancer Activity : Chloroethyl derivatives with electron-withdrawing groups (e.g., 2,4-dichloro substitution) enhance anticancer activity by stabilizing the transition state during alkylation . Conversely, thioether-linked derivatives prioritize antibacterial effects via membrane disruption .
  • ADME Properties : Computational models predict that this compound derivatives generally exhibit high gastrointestinal absorption and moderate lipophilicity (LogP = 1–3), aligning with drug-likeness criteria .

Preparation Methods

Reaction with (2-Chloroethyl) Diethylamine Hydrochloride

Procedure :

  • Starting Material : Thiopyrimidine derivative (e.g., 6-substituted thiopyrimidin-4-one).

  • Reagents : (2-Chloroethyl) diethylamine hydrochloride, anhydrous DMF, K₂CO₃.

  • Reaction Conditions :

    • Temperature : Room temperature.

    • Time : 24 hours.

  • Workup : Extraction with diethyl ether, washing, and chromatography.

Key Data :

ParameterValue/DescriptionSource
Yield 71% (for analogous compounds)
Purity >98% (HPLC)
Advantages High functional group compatibility

Mechanism :

  • Step 1 : Deprotonation of thiopyrimidine by K₂CO₃.

  • Step 2 : Nucleophilic attack on the chloroethylamine, forming a C–S bond.

Condensation with Chloroethyl Amines

Procedure :

  • Starting Material : 4-Hydroxy-2,6-dimethylpyrimidine.

  • Reagents : Benzaldehyde mustard (p-N,N-bis(2-chloroethyl)aminobenzaldehyde).

  • Reaction Conditions :

    • Solvent : Glacial acetic acid/acetic anhydride.

    • Temperature : Reflux.

    • Time : 3 hours.

  • Workup : Neutralization, extraction, and recrystallization.

Key Data :

ParameterValue/DescriptionSource
Yield Moderate (not quantified)
Purity Recrystallized from methanol
Application Synthesis of nitrogen mustard derivatives

Mechanism :

  • Step 1 : Formation of a Schiff base between the pyrimidine hydroxyl and aldehyde.

  • Step 2 : Incorporation of the chloroethylamine moiety.

Bromination and Coupling Reactions

Principle : Bromination of 2-chloropyrimidine followed by coupling with chloroethyl nucleophiles.

Procedure :

  • Starting Material : 2-Chloropyrimidine.

  • Reagents : Bromine (Br₂), hydrogen bromide (HBr), or tribromophosphorus (PBr₃).

  • Reaction Conditions :

    • Temperature : Reflux.

    • Time : Overnight.

  • Post-Coupling : Reaction with chloroethyl Grignard reagents or amines.

Key Data :

ParameterValue/DescriptionSource
Yield Not explicitly reported
Limitations Requires regioselective bromination

Mechanism :

  • Step 1 : Electrophilic bromination at position 5.

  • Step 2 : Nucleophilic substitution of Br with a chloroethyl group.

Synthesis via Thiazolo-Pyrimidine Intermediates

Principle : Cyclization of thiouracil derivatives with chloroethylating agents.

Procedure :

  • Starting Material : 2-Thiouracil.

  • Reagents : 1,2-Dibromoethane, ethyl chloroacetate.

  • Reaction Conditions :

    • Solvent : THF.

    • Catalyst : Zinc dust.

  • Workup : Extraction and purification.

Key Data :

ParameterValue/DescriptionSource
Yield Moderate (analogous methods)
Advantages Access to fused-ring systems

Summary of Preparation Methods

MethodReagents/ConditionsYieldPuritySource
SOCl₂ Substitution Thionyl chloride, anhydrous DMFModerateHigh
Alkylation with Chloroethylamine DMF, K₂CO₃, 24 h71%>98%
Condensation Acetic anhydride, refluxModerateModerate
Bromination-Coupling Br₂, HBr, PBr₃N/AN/A

Q & A

Q. What are the recommended methodologies for synthesizing 2-(2-Chloroethyl)pyrimidine derivatives with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, 5-(2-Chloroethyl)-substituted pyrimidines can be synthesized via alkylation of pyrimidine precursors using 1,2-dichloroethane under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >98% purity, as validated by HPLC . Key Considerations :
  • Monitor reaction temperature (60–80°C) to minimize byproducts like ethylene dichloride.
  • Use anhydrous solvents to prevent hydrolysis of the chloroethyl group.

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures involving volatilization.
  • Waste Management : Collect chloroethyl-containing waste separately in halogenated solvent containers for incineration .
  • Emergency Protocols : In case of skin contact, wash with 10% sodium thiosulfate solution to neutralize alkylating agents .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths (e.g., C-Cl: 1.79 Å) and intermolecular interactions (e.g., C-H···N hydrogen bonds) .
  • Purity Assessment : GC-MS with electron ionization (EI) at 70 eV detects trace impurities (<0.5%).
  • Spectroscopic Confirmation : 1H^1H NMR (δ 3.8–4.2 ppm for -CH2_2Cl) and 13C^{13}C NMR (δ 40–45 ppm for Cl-CH2_2) .

Advanced Research Questions

Q. How does the chloroethyl substituent influence the biological activity of pyrimidine derivatives?

  • Methodological Answer : The 2-chloroethyl group acts as an alkylating agent, inducing DNA crosslinks. For example, 5-(2-Chloroethyl)-pyrimidine derivatives exhibit cytostatic activity in HCT116 colon carcinoma cells (IC50_{50} = 2.4 μM) by causing G2/M arrest and DNA damage . Experimental Design :
  • In Vitro Assays : Use comet assays to quantify DNA strand breaks.
  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining confirms G2/M phase accumulation .

Q. What strategies mitigate instability of this compound in aqueous solutions?

  • Methodological Answer :
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis.
  • Lyophilization : Freeze-dry the compound in the presence of trehalose (5% w/v) to stabilize it for long-term storage .
  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) to calculate half-life (t1/2_{1/2} ≈ 48 hrs at 25°C) .

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

  • Methodological Answer : Contradictions often arise from solvent polarity or trace metal contamination. For example:
  • Reactivity in Polar Solvents : In DMSO, the chloroethyl group undergoes rapid solvolysis, whereas in toluene, it remains stable.
  • Metal Effects : Add 0.1% sodium ascorbate to reduce metal-induced side reactions .
    Validation Approach : Replicate experiments under strictly controlled inert (N2_2) atmospheres and compare kinetic data.

Key Recommendations for Researchers

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the pyrimidine 5-position to enhance alkylation potency .
  • ADME Profiling : Use Caco-2 cell monolayers to assess permeability (Papp_{app} > 1 × 106^{-6} cm/s indicates high bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.